VDX-111: A Novel Small Molecule Inducing Necroptotic Cell Death in Ovarian Cancer
VDX-111: A Novel Small Molecule Inducing Necroptotic Cell Death in Ovarian Cancer
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VDX-111, a novel small molecule demonstrating significant therapeutic potential against ovarian cancer. While initial interest may lie in its apoptotic capabilities, current research compellingly indicates that VDX-111's primary mechanism of action is the induction of necroptosis, a form of programmed necrosis. This document will elucidate the signaling pathways, present key quantitative data, and detail the experimental methodologies used to characterize the effects of VDX-111 on ovarian cancer cells.
Executive Summary
VDX-111 is a small molecule oncology drug that has shown potent anti-proliferative effects in a range of human ovarian cancer cell lines, particularly those with a BRCA wild-type status.[1][2][3] Contrary to a direct apoptotic mechanism, VDX-111 triggers cell death primarily through necroptosis. This is substantiated by multiple lines of evidence, including the dose-dependent increase of key necroptotic proteins like RIPK1 and the attenuation of VDX-111-induced cell death by the necroptosis inhibitor, necrostatin-1.[1][2] Furthermore, Annexin/PI assays have indicated a prevalence of non-apoptotic cell death.[1][2][3] In preclinical murine models, VDX-111 has demonstrated the ability to inhibit tumor growth and improve survival, suggesting its potential as a valuable therapeutic agent for ovarian cancers, including those resistant to conventional therapies.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on VDX-111 in ovarian cancer.
Table 1: In Vitro Cytotoxicity of VDX-111 in Ovarian Cancer Cell Lines
| Cell Line | Key Characteristics | VDX-111 Concentration | Effect |
| OVCAR3 | High-grade serous | 100 nM | Significant inhibition of cell proliferation.[1] |
| SNU8 | Dose-dependent | Loss of cell viability.[1] | |
| Kuramochi | Increasing doses | Significant inhibition of cell proliferation.[1][3] | |
| PEO1 | BRCA2 mutant | Increasing doses | Significant inhibition of cell proliferation.[1][3] |
| OV7 | Increasing doses | Significant inhibition of cell proliferation.[1][3] | |
| COV504 | Increasing doses | Significant inhibition of cell proliferation.[1][3] |
Table 2: Key Molecular Effects of VDX-111 Treatment
| Cell Line | Treatment | Key Findings |
| OVCAR3 | 100 nM VDX-111 for 2 hours | Reverse Phase Protein Array (RPPA) analysis identified 79 differentially expressed proteins, with significant changes in autophagy and necroptosis-related signaling.[3] |
| OVCAR3 | VDX-111 with/without Necrostatin-1 | The necroptosis inhibitor, necrostatin-1, attenuated VDX-111-induced loss of cell viability, confirming a necroptosis-dependent mechanism.[1][2][3] |
| OVCAR3 | VDX-111 with/without Caspase Inhibitor | Caspase inhibitors did not significantly alter VDX-111-induced cell death, suggesting a non-apoptotic mechanism.[1] |
| OVCAR3 | VDX-111 Treatment | Immunoblots confirmed a dose-dependent increase in LC3A/B (autophagy marker) and RIPK1 (necroptosis marker).[1][2] |
| SNU8 | VDX-111 Treatment | Immunoblots confirmed a dose-dependent increase in LC3A/B and RIPK1.[1][2] |
| OVCAR3 | VDX-111 Treatment | Quantitative RT-PCR showed increased expression of pro-inflammatory cytokines TNF-α and IL1β.[1][4] |
| SNU8 | VDX-111 Treatment | Quantitative RT-PCR showed increased expression of pro-inflammatory cytokines TNF-α and IL1β.[1][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for VDX-111-induced necroptosis and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of VDX-111-induced necroptosis in ovarian cancer cells.
Caption: Experimental workflow for evaluating the efficacy of VDX-111.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on VDX-111.
Cell Culture and Reagents
-
Cell Lines: A panel of human ovarian cancer cell lines including OVCAR3, SNU8, Kuramochi, PEO1, OV7, and COV504 were utilized.[1][3] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
VDX-111: The small molecule VDX-111 was dissolved in a suitable solvent (e.g., 0.1% Ethanol) to create stock solutions for treating cell cultures.[1][3]
-
Inhibitors: Necrostatin-1 (necroptosis inhibitor), caspase inhibitors, and chloroquine (B1663885) (autophagy inhibitor) were used to elucidate the mechanism of cell death.[1]
Cell Proliferation and Viability Assays
-
Incucyte Live Cell Imaging: Ovarian cancer cells, tagged with GFP via lentiviral transduction, were plated in 96-well plates.[1][3] Cells were treated with increasing doses of VDX-111, a vehicle control (0.1% Ethanol), or cisplatin.[1][3] The plates were imaged every 4 hours for 72 hours using the Incucyte system to monitor cell proliferation in real-time.[1][3]
Cell Death Mechanism Analysis
-
Annexin V/Propidium Iodide (PI) Staining: To distinguish between apoptotic and necrotic cell death, cells were treated with VDX-111 and subsequently stained with Annexin V and PI.[1][2] Flow cytometry was then used to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells. The predominance of PI-positive and Annexin V-negative or low-positive cells suggested non-apoptotic cell death.[1][2]
-
Caspase 3/7 Activity Assay: OVCAR3 cells were incubated with a caspase 3/7-GFP reagent and treated with increasing doses of VDX-111 or cisplatin.[1] Fluorescence intensity, indicative of caspase 3/7 activation, was measured over time to assess the involvement of executioner caspases in VDX-111-induced cell death.[1]
Protein and Gene Expression Analysis
-
Reverse Phase Protein Array (RPPA): OVCAR3 cells were treated with 100 nM VDX-111 or a vehicle control for 2 hours.[3] Cell lysates were then subjected to RPPA analysis to screen for changes in the expression of a large panel of proteins, providing an unbiased view of the signaling pathways affected by VDX-111.[3]
-
Immunoblotting: OVCAR3 and SNU8 cells were treated with varying concentrations of VDX-111.[1][2] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins such as RIPK1 and LC3A/B to confirm the findings from the RPPA and investigate the necroptotic and autophagic pathways.[1][2]
-
Quantitative Real-Time PCR (qRT-PCR): RNA was extracted from OVCAR3 and SNU8 cells treated with VDX-111 or a control.[1][4] qRT-PCR was performed to measure the relative expression levels of genes encoding pro-inflammatory cytokines like TNF-α and IL1β, with GAPDH used as an internal control.[1][4]
In Vivo Murine Models
-
Patient-Derived Xenograft (PDX) and Syngeneic Models: To evaluate the in vivo efficacy of VDX-111, both PDX and syngeneic murine models of ovarian cancer were established.[1][3]
-
Treatment and Monitoring: Mice bearing tumors were treated with VDX-111 or a vehicle control.[1][4] Tumor growth was monitored over the course of the treatment period (e.g., 14 days).[4] Survival was assessed and plotted using Kaplan-Meier curves.[1][4]
-
Cytokine Analysis: Serum was collected from treated and control mice for multiplex ELISA to measure the levels of various cytokines, providing insights into the systemic immune response to VDX-111 treatment.[1][4]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. VDX-111, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VDX-111, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
